N-alpha-Formyl-D-leucine

CAS No.: 44978-39-4

Cat. No.: VC4363505

Molecular Formula: C7H13NO3

Molecular Weight: 159.185

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 44978-39-4 |

|---|---|

| Molecular Formula | C7H13NO3 |

| Molecular Weight | 159.185 |

| IUPAC Name | (2R)-2-formamido-4-methylpentanoic acid |

| Standard InChI | InChI=1S/C7H13NO3/c1-5(2)3-6(7(10)11)8-4-9/h4-6H,3H2,1-2H3,(H,8,9)(H,10,11)/t6-/m1/s1 |

| Standard InChI Key | HFBHOAHFRNLZGN-ZCFIWIBFSA-N |

| SMILES | CC(C)CC(C(=O)O)NC=O |

Introduction

Chemical Identity and Structural Features

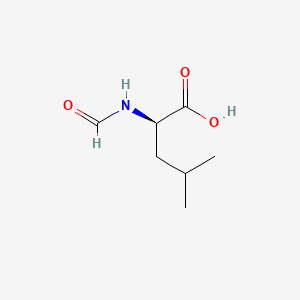

N-alpha-Formyl-D-leucine (systematic name: (R)-2-formamido-4-methylpentanoic acid) is characterized by the following molecular formula: (molecular weight: 159.18 g/mol) . The D-configuration at the α-carbon differentiates it from the naturally occurring L-leucine, while the formyl group () at the N-terminus modifies its reactivity and solubility (Fig. 1).

Key structural attributes:

-

Chirality: The D-enantiomer exhibits an optical rotation of (c = 1 in water) .

-

Hydrogen bonding: The formamide and carboxyl groups enable intramolecular hydrogen bonding, influencing conformational stability .

-

Side chain: The iso-butyl group () contributes to hydrophobic interactions in peptide environments .

Synthesis and Industrial Production

Formylation Methods

N-alpha-Formyl-D-leucine is synthesized via two primary routes:

Method 1: Formamide-Mediated Formylation

Leucine reacts with formamide or methyl formate in the presence of a base (e.g., NaOH, KCO). This method, optimized for industrial-scale production, achieves yields >90% under mild conditions (60–100°C, 2–6 hours) . For example:

Method 2: Peroxide-Mediated Decarboxylative Coupling

A radical-based approach using glyoxylic acid and hydrogen peroxide (HO) or tert-butyl hydroperoxide (TBHP) enables N-formylation of unprotected amino acids. This method is particularly effective for synthesizing N-formyl methionine-leucine-phenylalanine (f-MLP) analogs .

Table 1: Comparative Synthesis Conditions

| Method | Reagents | Temperature | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|

| Formamide | HCONH, NaOH | 80°C | 92 | ≥98 | |

| Peroxide | Glyoxylic acid, TBHP | RT | 67 | 90 |

Physicochemical Properties

Thermal and Solubility Profiles

-

Solubility: Freely soluble in polar solvents (water, DMSO) but poorly soluble in non-polar solvents (hexane, ether) .

-

Stability: Hydrolytically stable at pH 4–7; degrades under strongly acidic (pH < 2) or basic (pH > 9) conditions .

Spectroscopic Data

Applications in Biochemistry and Pharmaceuticals

Peptide Synthesis

N-alpha-Formyl-D-leucine is a key building block for:

-

Antimicrobial peptides: Incorporation of D-amino acids enhances proteolytic resistance .

-

Chemotactic peptides: Analogues of f-Met-Leu-Phe (fMLP) activate neutrophil receptors, aiding immunology studies .

Protein Engineering

The formyl group serves as a transient N-terminal protecting group in ribosomal protein synthesis, particularly in mitochondrial and bacterial systems .

Pharmaceutical Reference Standards

Biological Significance and Research Findings

Role in Immune Response

N-formylated peptides, including D-leucine derivatives, are pathogen-associated molecular patterns (PAMPs) detected by formyl peptide receptors (FPRs) on immune cells. Activation triggers chemotaxis and oxidative burst responses .

Conformational Studies

Quantum mechanical analyses reveal that D-configuration stabilizes γ-turn conformations in dipeptides, contrasting with β-sheet propensity in L-forms . For example:

Cancer Research

Upregulation of N-formylated proteins in SW480 colon cancer cells suggests potential biomarkers for tumor progression .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume